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molecular formula C18H29NO3 B8441561 Phenol, 4-dodecyl-2-nitro- CAS No. 16260-10-9

Phenol, 4-dodecyl-2-nitro-

Cat. No. B8441561
M. Wt: 307.4 g/mol
InChI Key: JLMIEMZRYZSPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213888

Procedure details

7.5 g of the 4-dodecylphenol obtained in (1) above was dissolved in 25 ml of acetic acid and 12.6 ml of 30% aqueous nitric acid solution was dropwise added slowly to the resulting solution, and then the resulting mixture was subjected to reaction at about 10° C. for one hour. The reaction mixture was added to 35 g of ice water and the extraction with 35 ml of diethyl ether was conducted three times. The diethyl ether layer thus obtained was washed with 35 ml of 5% aqueous NaHCO3 solution, and then dried with MgSO4. Subsequently, the solvent was distilled off to obtain 5.93 g of 4-dodecyl-2-nitrophenol.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[N+:20]([O-])([OH:22])=[O:21]>C(O)(=O)C>[CH2:1]([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
35 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction at about 10° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the extraction with 35 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer thus obtained
WASH
Type
WASH
Details
was washed with 35 ml of 5% aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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